molecular formula C15H13Cl2NO3S B2465048 2-chloro-N-(4-chlorophenyl)-N-methyl-4-(methylsulfonyl)benzenecarboxamide CAS No. 338408-54-1

2-chloro-N-(4-chlorophenyl)-N-methyl-4-(methylsulfonyl)benzenecarboxamide

Cat. No.: B2465048
CAS No.: 338408-54-1
M. Wt: 358.23
InChI Key: ACIDFGZFJSPDKA-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chlorophenyl)-N-methyl-4-(methylsulfonyl)benzenecarboxamide is a chemical compound with potential applications in various fields of research. It is also known as CCMI. The IUPAC name for this compound is N-(2-chlorobenzoyl)-N’-(4-chlorophenyl)urea .


Molecular Structure Analysis

The molecular formula of this compound is C15H13Cl2NO3S. Its molecular weight is 358.23. The compound contains a total of 39 bonds, including 22 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 secondary amide .


Physical and Chemical Properties Analysis

The physical form of this compound is solid . It should be stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

Structural Properties and Potential in Medicinal Applications

  • Stabilization through Hydrogen Bonds : The compound and its derivatives exhibit stabilization via extensive intra- and intermolecular hydrogen bonds. This characteristic is crucial for developing medicinal applications (Siddiqui et al., 2008).

Role in Synthesis of Anticonvulsant and Anticancer Agents

  • Pro-Apoptotic Activity : Derivatives of the compound have shown significant pro-apoptotic activity in melanoma cell lines, indicating potential as anticancer agents (Yılmaz et al., 2015).
  • Anticonvulsant Properties : Crystal structures of anticonvulsant enaminones, including derivatives of this compound, have been determined, contributing to the development of anticonvulsant drugs for epilepsy treatment (Kubicki et al., 2000).

Synthesis of Polyamides and Poly(amide-imide)s

  • Polymer Synthesis : The compound plays a role in the synthesis of a range of polyamides and poly(amide–imide)s, showcasing its utility in polymer chemistry (Saxena et al., 2003).

Role in Synthesis of Radiolabeled and Unlabeled Alkylsulfonyl-DDEs

  • Precursor for Synthesis : The compound serves as a precursor in the synthesis of alkylsulfonyl-DDEs, which is important for discovering structural activity relationships and promoting the synthesis of radiolabeled methylsulfonyl-DDE (Cantillana et al., 2009).

Photochemical Behavior Studies

  • Photochemical Analysis : The photochemistry of derivatives, such as chlorsulfuron R, has been investigated, showing degradation patterns in different environments, contributing to understanding the environmental impact of such compounds (Herrmann et al., 1985).

Synthesis of Sulfonamide Hybrid Schiff Bases

  • Biological Potential : Sulfonamide hybrid Schiff bases of the compound exhibit enzyme inhibition potential and antioxidant properties, highlighting its relevance in biochemistry and pharmacology (Kausar et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the potential applications of 2-chloro-N-(4-chlorophenyl)-N-methyl-4-(methylsulfonyl)benzenecarboxamide in various fields of research, future directions could involve further exploration of its properties and potential uses. This could include more detailed studies on its synthesis, mechanism of action, and safety profile. It’s important to note that more research on this molecule is needed to improve its biological activity .

Properties

IUPAC Name

2-chloro-N-(4-chlorophenyl)-N-methyl-4-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S/c1-18(11-5-3-10(16)4-6-11)15(19)13-8-7-12(9-14(13)17)22(2,20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIDFGZFJSPDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C(=O)C2=C(C=C(C=C2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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